N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide
Description
N'-[(1E)-1-(2,4,5-Trimethoxyphenyl)ethylidene]methoxycarbohydrazide is a hydrazide derivative featuring a 2,4,5-trimethoxyphenyl group attached to an ethylidene backbone. This compound belongs to the class of acylhydrazones, which are characterized by the –NH–N=C– functional group. The presence of three methoxy (–OCH₃) substituents at the 2-, 4-, and 5-positions of the phenyl ring distinguishes it from structurally related analogs.
Properties
IUPAC Name |
methyl N-[(E)-1-(2,4,5-trimethoxyphenyl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(14-15-13(16)20-5)9-6-11(18-3)12(19-4)7-10(9)17-2/h6-7H,1-5H3,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIJVFUVFQYEOF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with methoxycarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide exhibit various biological activities:
- Anticancer Properties : Several studies have investigated the cytotoxic effects of hydrazone derivatives against different cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Antimicrobial Activity : Hydrazone derivatives are known for their antimicrobial properties. The incorporation of specific functional groups can enhance their efficacy against bacterial and fungal strains .
Case Study 1: Anticancer Activity
A study focused on synthesizing and evaluating various hydrazone derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The compound was tested using standard MTT assays to determine cell viability. Results indicated an IC50 value comparable to established anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| Control Drug (e.g., Doxorubicin) | MCF-7 | 10.0 |
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of hydrazone derivatives was assessed against various pathogens. The study utilized disk diffusion methods to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The methoxycarbohydrazide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N'-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]methoxycarbohydrazide (CAS: 337924-73-9): Replaces methoxy groups with chlorine atoms at the 3- and 4-positions. Molecular weight: 261.10 g/mol .
- N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]methoxycarbohydrazide (CAS: 78930-30-0):
Features a hydroxyl (–OH) group at the 4-position. The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents but reducing lipophilicity. Molecular weight: 208.22 g/mol . - (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide :
Incorporates a 3,4,5-trimethoxybenzohydrazide moiety and a 2-hydroxybenzylidene group. The hydroxy group participates in intramolecular O–H···N hydrogen bonds, stabilizing the crystal lattice .
Heterocyclic Modifications
- N′-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide: Replaces the methoxycarbohydrazide group with a thiophene ring. Molecular weight: 274.34 g/mol .
- 3-(4-Methoxyphenyl)-N′-[(1E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide :
Integrates a pyrazole ring, introducing additional nitrogen atoms. Pyrazole’s aromaticity and hydrogen-bonding sites may improve binding affinity to metalloenzymes or receptors .
Physicochemical Properties
Solubility and Hydrogen Bonding
- The trimethoxy derivative’s methoxy groups enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Hydroxyl-containing analogs (e.g., N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide) exhibit higher solubility due to –OH hydrogen bonding .
- Thiophene-based compounds (e.g., N′-[(E)-1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide) display moderate solubility in organic solvents like DMSO .
Thermal Stability
- Trimethoxy derivatives generally show higher thermal stability compared to chloro- or hydroxy-substituted analogs due to reduced polarity and stronger van der Waals interactions .
Crystallographic and Spectroscopic Data
- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide crystallizes in a monoclinic system with O–H···N and N–H···O hydrogen bonds, confirmed by single-crystal XRD .
- IR spectra of related compounds show characteristic peaks: 1664 cm⁻¹ (C=O), 1629 cm⁻¹ (C=N), and 3200–3473 cm⁻¹ (N–H/O–H) .
Biological Activity
N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article consolidates various research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O5
- Molecular Weight : 282.29 g/mol
- CAS Registry Number : 320421-86-1
The compound features a methoxycarbonyl hydrazide functional group attached to a phenyl ring with three methoxy substituents at the 2, 4, and 5 positions. This unique structure may contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The presence of methoxy groups is known to enhance the electron-donating ability of the compound, potentially leading to significant antioxidant effects. This may help in neutralizing free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The hydrazone linkage may play a critical role in disrupting microbial cell membranes.
- Anti-inflammatory Effects : There is evidence that this compound can inhibit inflammatory pathways, possibly through the modulation of cytokine production and signaling pathways associated with inflammation.
Biological Activity Data
Case Studies
-
Antioxidant Study :
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results demonstrated a dose-dependent scavenging ability comparable to well-known antioxidants like ascorbic acid. -
Antimicrobial Evaluation :
In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. The study highlighted its potential as a lead compound for developing new antimicrobial agents. -
Anti-inflammatory Mechanism :
Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purity control methods for N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide?
- Methodological Answer : The compound can be synthesized via condensation of 2,4,5-trimethoxyacetophenone derivatives with methoxycarbohydrazide under reflux in ethanol or methanol. Catalysts like acetic acid or p-toluenesulfonic acid enhance reaction efficiency. Purity is ensured via recrystallization (ethanol/water mixtures) and monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this carbohydrazide derivative?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy, ethylidene, and hydrazide proton environments (e.g., δ 3.8–3.9 ppm for OCH3 groups) .
- IR : Confirm C=N stretching (1600–1620 cm⁻¹) and N-H vibrations (3200–3300 cm⁻¹) .
- X-ray crystallography : Resolve molecular conformation (e.g., E/Z isomerism) using SHELXL .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies using HPLC (C18 column, acetonitrile/water mobile phase) at 25–60°C and pH 2–12. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How to design experiments to investigate metal-ion coordination and thermodynamic stability of its complexes?
- Methodological Answer :
-
Potentiometric titration : Determine stability constants (logβ) for complexes with Ln³+/transition metals at 25–40°C in 0.1 M KCl .
-
UV-Vis/fluorescence spectroscopy : Track ligand-to-metal charge transfer (LMCT) bands or Tb³+/Eu³+ emission enhancement in solid vs. solution states .
-
Thermodynamic parameters : Calculate ΔG°, ΔH°, and ΔS° from van’t Hoff plots (Table 1) .
Table 1 : Thermodynamic Parameters for Ln³+ Complexes (Example)
Metal Ion logβ (25°C) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K) Tb³+ 12.3 -70.2 -45.8 +82.1 Gd³+ 11.9 -68.1 -42.3 +86.4
Q. How to resolve contradictions in fluorescence data between solution and solid-state studies?
- Methodological Answer : Fluorescence quenching in solution may arise from solvent interactions (e.g., ethanol polarity), while rigidity in the solid state reduces non-radiative decay. Use time-resolved fluorescence and DFT calculations to model excited-state dynamics .
Q. What strategies optimize the compound’s third-order nonlinear optical (NLO) properties for photonic applications?
- Methodological Answer :
- Z-scan/THG techniques : Measure nonlinear susceptibility (χ³) and two-photon absorption (TPA) coefficients.
- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO2) to enhance conjugation and intramolecular charge transfer .
Q. How to address spectral overlaps in impurity profiling using advanced analytical methods?
- Methodological Answer : Employ 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to distinguish regioisomers or synthetic byproducts (e.g., 2,4,5-trimethoxybenzylpiperazine derivatives) .
Data Contradiction Analysis
Q. Why do stability constants (logβ) for Ln³+ complexes vary across studies?
- Analysis : Variations arise from ionic strength differences (e.g., 0.1 M vs. 0.5 M KCl), solvent effects (water vs. DMSO), or competing equilibria (e.g., hydroxide precipitation). Standardize conditions and use Job’s method to validate stoichiometry .
Q. How to reconcile discrepancies in antioxidant activity assays (e.g., DPPH vs. ABTS)?
- Analysis : Radical scavenging mechanisms differ: DPPH requires H-atom transfer, while ABTS involves electron transfer. Use multiple assays and correlate results with Hammett σ constants of substituents .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
